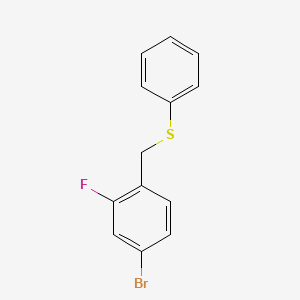

1-Bromo-3-fluoro-4-(phenylsulfanylmethyl)benzene

Description

Properties

IUPAC Name |

4-bromo-2-fluoro-1-(phenylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFS/c14-11-7-6-10(13(15)8-11)9-16-12-4-2-1-3-5-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKVMPWESMKUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Bromo 3 Fluoro 4 Phenylsulfanylmethyl Benzene

Retrosynthetic Analysis and Strategic Disconnections for 1-Bromo-3-fluoro-4-(phenylsulfanylmethyl)benzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. The primary disconnections for this compound are identified at the C-S bond of the thioether and the C-halogen bonds on the aromatic ring.

The most logical strategic disconnection is the carbon-sulfur bond of the phenylsulfanylmethyl moiety. This bond is readily formed via nucleophilic substitution or metal-catalyzed cross-coupling. This disconnection (Disconnection I) leads to two key precursors: a substituted benzyl (B1604629) halide, specifically 1-bromo-4-(halomethyl)-3-fluorobenzene , and thiophenol .

The second level of retrosynthetic analysis focuses on the 1-bromo-4-(halomethyl)-3-fluorobenzene intermediate. The benzyl halide can be envisioned as arising from the radical halogenation of a methyl group. This leads to the disconnection of the benzylic C-Br bond (Disconnection II), pointing to 4-bromo-2-fluorotoluene (B1265965) as the subsequent precursor.

Finally, the synthesis of the 4-bromo-2-fluorotoluene scaffold is considered. The bromine and fluorine substituents on the benzene (B151609) ring must be introduced with correct regioselectivity. Considering the directing effects of the substituents (both methyl and fluoro groups are ortho-, para-directing), a plausible precursor is 2-fluorotoluene (B1218778) . Bromination of 2-fluorotoluene is expected to proceed at the C4 position, which is para to the fluorine atom and ortho to the methyl group, driven by both electronic and steric factors. This final disconnection (Disconnection III) of the aromatic C-Br bond completes the primary retrosynthetic pathway.

This analysis suggests a linear synthetic sequence beginning with 2-fluorotoluene, proceeding through electrophilic aromatic bromination, benzylic radical halogenation, and concluding with C-S bond formation.

Direct Synthetic Routes to this compound

Regioselective Bromination and Fluorination Methodologies

The key to this synthesis is the regioselective construction of the 4-bromo-2-fluorotoluene intermediate. While fluorination of bromotoluene derivatives can be challenging, the bromination of fluorotoluene is a more common and predictable electrophilic aromatic substitution.

Starting with 2-fluorotoluene, the fluorine and methyl groups both direct incoming electrophiles to the ortho and para positions. The position para to the fluorine (C4) is the most electronically activated and sterically accessible site for bromination. The reaction is typically carried out using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, or with other brominating agents like N-Bromosuccinimide (NBS) in the presence of an acid catalyst. The reaction of 4-fluorotoluene (B1294773) with bromine in glacial acetic acid in the presence of iron and iodine has been reported to yield a mixture of 2-bromo-4-fluorotoluene (B74383) and 3-bromo-4-fluorotoluene, which can be separated by distillation. prepchem.comgoogle.comgoogle.com A similar approach starting from 2-fluorotoluene would be expected to favor the desired 4-bromo isomer.

Table 1: Potential Conditions for Regioselective Aromatic Bromination

| Brominating Agent | Catalyst / Co-reagent | Solvent | Temperature | Potential Outcome |

|---|---|---|---|---|

| Br₂ | FeBr₃ | Dichloromethane | 0 °C to RT | Monobromination of activated rings |

| Br₂ | Fe powder / I₂ | Glacial Acetic Acid | 25-30 °C | Formation of isomeric bromofluorotoluenes prepchem.comgoogle.com |

| NBS | H₂SO₄ | Acetonitrile | RT | Mild bromination of various arenes |

Formation of the Phenylsulfanylmethyl Moiety via C-S Bond Formation Strategies

The introduction of the phenylsulfanylmethyl group is a two-step process starting from 4-bromo-2-fluorotoluene.

Benzylic Bromination: The methyl group of 4-bromo-2-fluorotoluene is first converted to a bromomethyl group. This is achieved through a free-radical chain reaction, typically using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal conditions. The reaction is usually performed in a non-polar solvent like carbon tetrachloride or cyclohexane (B81311) to yield 1-bromo-4-(bromomethyl)-3-fluorobenzene .

C-S Bond Formation: The resulting benzyl bromide is a reactive electrophile that readily undergoes nucleophilic substitution with a sulfur nucleophile. The most direct method is the S-alkylation of thiophenol. sid.ir This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiophenolate anion. Common bases include sodium hydroxide, potassium carbonate, or triethylamine. sid.ir The reaction proceeds efficiently in polar aprotic solvents like DMF or in alcohols at room temperature or with gentle heating. sid.irarkat-usa.org This step yields the final product, This compound .

Step-Economic and Convergent Synthetic Approaches

The proposed linear synthesis is reasonably efficient. To improve step-economy, a one-pot procedure for the conversion of the benzyl halide to the thioether without isolating the malodorous thiol intermediate could be employed. For instance, methods using thiourea (B124793) as a sulfur source followed by in-situ hydrolysis and alkylation with a second benzyl halide have been developed for symmetrical and unsymmetrical thioethers. arkat-usa.org A one-pot protocol for forming benzyl aryl thioethers from a benzyl halide, potassium thioacetate, and an aryl bromide has also been demonstrated. nih.gov

Precursor Synthesis and Scaffold Assembly Approaches

The success of the proposed synthesis hinges on the availability and efficient preparation of the key intermediate, 4-bromo-2-fluorotoluene .

The primary route discussed is the direct bromination of commercially available 2-fluorotoluene . An alternative, though more complex, route to a related isomer, 2-fluoro-4-bromotoluene, starts from para-toluidine. google.com This multi-step process involves:

Nitration of p-toluidine.

Diazotization of the resulting amino group, followed by a Sandmeyer reaction to introduce bromine, yielding 2-nitro-4-bromotoluene.

Reduction of the nitro group to an amine.

A second diazotization followed by a Schiemann reaction or related fluorination method to replace the amino group with fluorine. google.com

This highlights how the strategic sequence of reactions is critical for assembling the polysubstituted aromatic scaffold, carefully navigating the directing effects of the various functional groups at each stage.

Catalytic Systems and Reagent Optimization in the Synthesis of this compound

Each key transformation in the synthesis of this compound can be optimized through the careful selection of catalysts and reagents.

For the electrophilic bromination of 2-fluorotoluene, optimization involves screening Lewis acid catalysts (e.g., FeCl₃, AlCl₃, FeBr₃) and their concentrations to maximize the yield of the desired 4-bromo isomer while minimizing the formation of other isomers and polybrominated byproducts. Shape-selective catalysts like zeolites have been shown to induce high para-selectivity in the bromination of some aromatic substrates and could be explored. mdpi.com

In the C-S bond formation step, while a simple base-mediated Sₙ2 reaction is often sufficient, transition metal catalysis offers an alternative and potentially milder route. Palladium-catalyzed cross-coupling reactions are well-established for C-S bond formation. nih.gov Catalytic systems typically involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand. The choice of ligand is critical, with bulky, electron-rich monophosphine or specific bidentate phosphine ligands like XantPhos often providing superior results, allowing the reaction to proceed at lower temperatures and with a broader substrate scope. nih.govorganic-chemistry.org Nickel and copper complexes are also effective catalysts for C-S bond formation and represent more economical alternatives to palladium. researchgate.netnih.gov Optimization would involve screening various metal-ligand combinations, bases, and solvents to achieve the highest yield and purity of the final product.

Table 2: Comparison of Potential Catalytic Systems for C-S Coupling of Benzyl Halides and Thiols

| Catalyst System | Base | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| None (Sₙ2) | K₂CO₃ or Et₃N | Water / DMF | Room Temp | Green, simple, high yield for reactive halides sid.ir |

| Pd(dba)₂ / NiXantPhos | NaN(SiMe₃)₂ | CPME | 100 °C | Effective for debenzylative cross-coupling organic-chemistry.org |

| Pd(OAc)₂ / Monophosphine Ligand | Soluble Amine Base | Toluene | Room Temp | Mild conditions, broad functional group tolerance nih.gov |

| NiCl₂(dppp) | - | - | - | Nickel catalysis is a growing field for C-S formation researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Fluoro 4 Phenylsulfanylmethyl Benzene

Reactivity of the Aryl Fluoride (B91410) Moiety in 1-Bromo-3-fluoro-4-(phenylsulfanylmethyl)benzene

Similarly, there is a lack of information regarding the reactivity of the aryl fluoride component of the molecule.

No studies have been found that investigate the displacement of the fluorine atom in this compound by nucleophiles through a nucleophilic aromatic substitution mechanism.

There is no available research on the activation or subsequent functionalization of the carbon-fluorine bond within this compound.

Due to this complete lack of specific data in the scientific domain, it is impossible to generate the requested thorough, informative, and scientifically accurate content, including data tables and detailed research findings, for this compound. To do so would require speculation, which would not meet the required standards of accuracy.

Reactivity of the Phenylsulfanylmethyl Group in this compound

The phenylsulfanylmethyl group, a key structural feature of the title compound, imparts a rich and varied reactivity profile to the molecule. This section details the principal transformations associated with this moiety.

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidation reactions represent a fundamental transformation of this class of compounds. The stepwise oxidation allows for the isolation of either the sulfoxide or the sulfone by careful selection of the oxidant and reaction conditions.

The initial oxidation of the thioether yields 1-bromo-3-fluoro-4-(phenylsulfinylmethyl)benzene (a sulfoxide). Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (such as m-chloroperbenzoic acid, m-CPBA), and sodium periodate. jchemrev.com The reaction is typically performed at or below room temperature to prevent over-oxidation to the sulfone. organic-chemistry.org

Further oxidation of the sulfoxide produces 1-bromo-3-fluoro-4-(phenylsulfonylmethyl)benzene (a sulfone). Stronger oxidizing agents or more forcing reaction conditions, such as an excess of hydrogen peroxide or potassium permanganate, are generally required for this second oxidation step. organic-chemistry.org The oxidation state of the sulfur atom significantly influences the electronic properties of the molecule, with the sulfone group being a strong electron-withdrawing group.

Table 1: Hypothetical Oxidation Reactions of this compound

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | 1 equivalent H₂O₂ | 1-Bromo-3-fluoro-4-(phenylsulfinylmethyl)benzene |

| This compound | Excess m-CPBA | 1-Bromo-3-fluoro-4-(phenylsulfonylmethyl)benzene |

| 1-Bromo-3-fluoro-4-(phenylsulfinylmethyl)benzene | KMnO₄ | 1-Bromo-3-fluoro-4-(phenylsulfonylmethyl)benzene |

The methylene (B1212753) group (alpha to the sulfur atom) in this compound is activated towards deprotonation due to the ability of the adjacent sulfur atom to stabilize a negative charge. This allows for a range of alpha-functionalization reactions. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can generate a carbanion, which can then react with various electrophiles.

For instance, the reaction of the lithiated intermediate with an alkyl halide would introduce an alkyl group at the alpha position. Similarly, reaction with a carbonyl compound, like an aldehyde or a ketone, would result in the formation of a β-hydroxy sulfide (B99878). The oxidation state of the sulfur atom can influence the acidity of the alpha-protons, with sulfones having significantly more acidic alpha-protons than the corresponding thioethers.

The carbon-sulfur bond in the phenylsulfanylmethyl group can be cleaved under certain conditions. Reductive cleavage, for example using dissolving metal reductions (e.g., sodium in liquid ammonia) or certain metal catalysts, could lead to the formation of 4-bromo-2-fluoro-toluene.

Rearrangement reactions of benzylic thioethers are also known, although they often require specific catalysts or conditions. For instance, the Sommelet-Hauser rearrangement could potentially occur if a quaternary ammonium (B1175870) salt is formed at the sulfur atom, followed by treatment with a strong base. However, the specific substitution pattern of the aromatic ring in this compound would influence the feasibility and outcome of such rearrangements.

Chemoselectivity and Regioselectivity in Reactions of this compound

The presence of multiple functional groups and several distinct positions on the aromatic ring makes chemoselectivity and regioselectivity key considerations in the reactions of this compound.

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents will govern the position of the incoming electrophile. The fluorine atom is an ortho, para-director, while the bromine atom is also an ortho, para-director. The phenylsulfanylmethyl group is generally considered to be an ortho, para-director. The interplay of these directing effects, along with steric hindrance, will determine the final regiochemical outcome. For instance, nitration of the aromatic ring would be expected to yield a mixture of isomers, with the positions ortho and para to the activating fluorine and phenylsulfanylmethyl groups being favored, while considering the deactivating effect of the bromine. perlego.comvanderbilt.edu

Chemoselectivity would be important in reactions where multiple functional groups could react. For example, in a reaction with an organometallic reagent, a key question would be whether the reagent attacks the carbon-bromine bond (e.g., in a cross-coupling reaction) or deprotonates the alpha-methylene group. The specific reagent and reaction conditions would determine the outcome.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The rates of reactions will be influenced by the electronic nature of the substituents. The electron-withdrawing nature of the fluorine and bromine atoms would deactivate the aromatic ring towards electrophilic substitution, leading to slower reaction rates compared to benzene (B151609). vanderbilt.edu Conversely, these groups might influence the acidity of the alpha-protons of the methylene group.

Thermodynamically, the stability of intermediates and products will dictate the position of equilibrium. For example, in the oxidation of the thioether, the formation of the sulfone is generally a thermodynamically favorable process. The relative stability of the possible regioisomers in electrophilic aromatic substitution will also be a key thermodynamic factor. libretexts.org

Table 2: Illustrative Kinetic and Thermodynamic Parameters for Hypothetical Reactions

| Reaction Type | Key Parameter | Influencing Factors | Expected Trend |

|---|---|---|---|

| Electrophilic Nitration | Rate Constant (k) | Electronic effects of F, Br, and -SCH₂Ph | k < k(benzene) due to deactivating halogens |

| Alpha-Deprotonation | Acidity (pKa) | Stabilization of carbanion by sulfur | pKa is expected to be in the range for benzylic thioethers |

| Thioether Oxidation | Gibbs Free Energy (ΔG) | Strength of S=O bonds formed | ΔG < 0, thermodynamically favorable |

Investigation of Reaction Mechanisms through Deuterium (B1214612) Labeling and Spectroscopic Monitoring

The elucidation of reaction mechanisms for transformations involving this compound would rely on techniques such as deuterium labeling and spectroscopic monitoring.

Deuterium labeling can be a powerful tool to probe reaction pathways. chem-station.com For example, to investigate the mechanism of alpha-functionalization, the reaction could be carried out using a deuterated starting material, with deuterium atoms at the alpha-methylene position. The position of the deuterium label in the product would provide insights into whether the reaction proceeds via a carbanion intermediate. Similarly, in electrophilic aromatic substitution, using a deuterated solvent or reagent could help to understand the role of proton transfer steps. nih.gov

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be crucial for monitoring the progress of reactions and identifying intermediates. For instance, in the oxidation of the thioether, the appearance of characteristic sulfoxide and sulfone peaks in the IR and NMR spectra would confirm the transformation. In situ spectroscopic methods could potentially allow for the direct observation of transient intermediates, providing valuable mechanistic information.

Advanced Structural and Spectroscopic Research on 1 Bromo 3 Fluoro 4 Phenylsulfanylmethyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Bromo-3-fluoro-4-(phenylsulfanylmethyl)benzene in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

Based on established substituent effects, a predicted ¹H and ¹³C NMR data table is presented below. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~114.0 (d, J(C,F) ≈ 23 Hz) |

| 2 | ~7.35 (dd, J ≈ 8.5, 2.0 Hz) | ~132.0 (d, J(C,F) ≈ 3 Hz) |

| 3 | - | ~162.0 (d, J(C,F) ≈ 248 Hz) |

| 4 | - | ~130.0 (d, J(C,F) ≈ 8 Hz) |

| 5 | ~7.05 (dd, J ≈ 8.5, 8.5 Hz) | ~116.0 (d, J(C,F) ≈ 21 Hz) |

| 6 | ~7.50 (dd, J ≈ 8.5, 2.0 Hz) | ~128.0 |

| 7 (CH₂) | ~4.15 (s) | ~38.0 |

| 8 | - | ~136.0 |

| 9/13 | ~7.30 (m) | ~129.5 |

| 10/12 | ~7.25 (m) | ~129.0 |

| 11 | ~7.20 (m) | ~127.0 |

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 'm' a multiplet, and 's' a singlet. J represents the coupling constant in Hertz (Hz).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are critical for confirming the assignments made from 1D spectra and elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent aromatic protons H-5 and H-6 on the brominated ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. Expected correlations would link H-2 to C-2, H-5 to C-5, H-6 to C-6, the methylene (B1212753) protons (H-7) to C-7, and the protons of the phenylsulfanyl ring (H-9/13, H-10/12, H-11) to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the molecular fragments. Key expected correlations are:

Methylene protons (H-7) to the quaternary carbons C-4, C-3, and C-8.

Aromatic proton H-2 to carbons C-4 and C-6.

Aromatic proton H-5 to carbons C-3 and C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. A significant correlation would be expected between the methylene protons (H-7) and the aromatic proton H-5, indicating a spatial proximity that influences the rotational preference around the C4-C7 bond.

Fluorine-19 NMR and Bromine-79/81 NMR Studies

Fluorine-19 NMR: ¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. azom.comnih.gov For this compound, a single resonance would be expected. Its chemical shift, predicted to be in the range of -110 to -115 ppm (relative to CFCl₃), would be influenced by the electronic environment. The signal would likely appear as a doublet of doublets due to coupling with the ortho proton (H-2) and the meta proton (H-5).

Bromine-79/81 NMR: Both ⁷⁹Br and ⁸¹Br are NMR-active nuclei. However, they are quadrupolar, which leads to very rapid relaxation and consequently extremely broad NMR signals. huji.ac.il For a bromine atom covalently bonded to a benzene (B151609) ring, the signal is often too broad to be detected with standard high-resolution NMR spectrometers. Therefore, ⁷⁹Br/⁸¹Br NMR is generally not a practical technique for the routine structural characterization of such molecules. huji.ac.il

Solid-State NMR Spectroscopy for Polymorph and Conformational Analysis

Solid-State NMR (ssNMR) would be a powerful technique for analyzing the compound in its crystalline form. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment and conformation in the solid state. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would reveal distinct signals for crystallographically inequivalent carbon atoms, which could be used to identify the presence of different polymorphs or conformers within the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula.

Accurate Mass Determination The molecular formula for this compound is C₁₃H₁₀BrFS. The expected accurate mass for the most abundant isotopic composition ([M]⁺) can be calculated.

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ⁷⁹Br | 78.918337 |

| ¹⁹F | 18.998403 |

| ³²S | 31.972071 |

| Calculated [M]⁺ | 311.967036 |

Fragmentation Pathway Analysis In mass spectrometry, the molecular ion can undergo fragmentation, providing valuable structural information. A plausible fragmentation pathway for this compound would involve:

Benzylic Cleavage: The most likely initial fragmentation is the cleavage of the C-S bond, which is the weakest bond in the benzylic position. This would lead to two primary fragments:

A resonance-stabilized 2-bromo-6-fluorobenzyl cation at m/z 202.95.

A thiophenoxy radical (not typically observed) or a thiophenolate anion in negative ion mode.

Loss of Bromine: The molecular ion could also lose a bromine radical, resulting in a cation at m/z 233.05.

Further Fragmentation: Subsequent fragmentation of the primary ions could involve the loss of HF or other small neutral molecules.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The predicted vibrational frequencies are based on data from analogous compounds such as 1-bromo-4-chlorobenzene (B145707) and other substituted benzenes. researchgate.netresearchgate.net

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |

| Aliphatic C-H (CH₂) | 2950-2850 | 2950-2850 | Stretching |

| Aromatic C=C | 1600-1450 | 1600-1450 | Stretching |

| C-F | 1250-1100 | 1250-1100 | Stretching |

| C-Br | 650-550 | 650-550 | Stretching |

| C-S | 710-680 | 710-680 | Stretching |

The combination of FT-IR and Raman spectroscopy is complementary. Symmetric vibrations often produce strong signals in Raman spectra, while asymmetric vibrations and those with a large change in dipole moment are typically strong in FT-IR spectra. These techniques can also be used to study conformational isomers (conformers), as different spatial arrangements of atoms can give rise to slight shifts in vibrational frequencies.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a published crystal structure for this specific compound is not available, a hypothetical study would yield crucial data on bond lengths, bond angles, and torsion angles.

A crystallographic study would also provide invaluable insight into the intermolecular interactions that govern the crystal packing. Potential interactions include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: Non-covalent interactions involving the bromine atom, where the electropositive region on the bromine (the σ-hole) could interact with a nucleophilic atom like sulfur or fluorine from a neighboring molecule.

C-H···π Interactions: The interaction of hydrogen atoms with the electron-rich π systems of the aromatic rings.

Below is a table of hypothetical crystallographic data that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.605 |

| R-factor | < 0.05 |

This comprehensive structural and spectroscopic analysis, though theoretical, provides a robust framework for understanding the chemical and physical properties of this compound.

Based on a comprehensive search for scientific literature, there is currently no available research data focusing on the chiroptical spectroscopy, including Electronic Circular Dichroism (ECD), of enantiomerically pure derivatives of this compound.

Extensive queries for experimental and theoretical studies on this specific compound and its potential chiral derivatives, such as the corresponding sulfoxides, did not yield any specific results containing the detailed research findings or data tables required to construct the requested article.

Therefore, it is not possible to provide an article on "" with a section on "Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) of Enantiomerically Pure Derivatives" as no published data on this topic could be located.

Computational and Theoretical Chemistry Studies of 1 Bromo 3 Fluoro 4 Phenylsulfanylmethyl Benzene

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 1-Bromo-3-fluoro-4-(phenylsulfanylmethyl)benzene, DFT calculations would typically be employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization.

The optimization process starts with an initial guess of the molecular structure and iteratively adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface. A common approach involves using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution. The optimized geometry provides key structural parameters.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.91 | ||

| C-F | 1.36 | ||

| C-S | 1.82 | C-S-C | 103.5 |

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-H (aromatic) | 1.08 | ||

| C-C-Br | 119.5 | ||

| C-C-F | 118.7 | ||

| C-C-S | 121.2 |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations.

Beyond the geometry, DFT calculations provide a detailed picture of the electronic structure, including the distribution of electron density, which is fundamental to understanding the molecule's properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: These values are hypothetical and serve as an example of what FMO analysis would yield.

The analysis would likely show the HOMO localized on the electron-rich phenylsulfanyl group, while the LUMO might be distributed over the bromo- and fluoro-substituted benzene (B151609) ring, suggesting these as potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP surface would be expected to show negative potential (red) around the fluorine and sulfur atoms due to their high electronegativity and lone pairs of electrons. Positive potential (blue) would likely be observed around the hydrogen atoms. This visualization provides an intuitive understanding of the molecule's reactive sites.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for identifying and characterizing a molecule.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT. researchgate.netchemrxiv.org The calculated shifts, when compared to a reference standard (like tetramethylsilane (B1202638) for ¹H and ¹³C), can aid in the assignment of experimental NMR spectra.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes. researchgate.net Comparing the computed vibrational spectrum with experimental data can help confirm the molecular structure and identify characteristic functional groups. For instance, the calculations would predict specific stretching frequencies for the C-Br, C-F, and C-S bonds.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-F | Stretching | 1100 - 1250 |

| C-Br | Stretching | 500 - 600 |

| C-S | Stretching | 600 - 800 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Note: The frequency ranges are illustrative of typical computational predictions.

Reaction Pathway Modeling and Transition State Characterization for Reactions of this compound

Computational chemistry allows for the detailed investigation of reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions at the C-Br bond, computational modeling can elucidate the step-by-step mechanism.

Transition state theory is used to calculate the activation energy of a reaction, which determines its rate. Locating the transition state structure and confirming it through frequency analysis (a single imaginary frequency) is a key part of this process. This type of analysis can provide valuable insights into the factors that control the reaction's outcome and can be used to design more efficient synthetic routes.

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and properties of molecules and their assemblies. nih.govnih.gov NCI analysis, often visualized through NCI plots, can identify and characterize weak interactions such as van der Waals forces, hydrogen bonds, and halogen bonds within the molecule or between molecules.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atomic properties and the nature of chemical bonds. QTAIM can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points can be used to classify interactions as covalent or non-covalent. For this compound, QTAIM could be used to analyze intramolecular interactions, such as those between the sulfur atom and the aromatic rings.

Quantum Chemical Descriptors and Their Correlation with Reactivity Patterns

A wide range of quantum chemical descriptors can be calculated to quantify various aspects of a molecule's electronic structure and reactivity. These descriptors can be correlated with experimental observations to develop predictive models.

Table 4: Selected Quantum Chemical Descriptors and Their Significance

| Descriptor | Definition | Significance |

|---|---|---|

| Ionization Potential (I) | Energy required to remove an electron (approximated by -E_HOMO) | Relates to the ability to act as an electron donor. |

| Electron Affinity (A) | Energy released when an electron is added (approximated by -E_LUMO) | Relates to the ability to act as an electron acceptor. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself ( (I+A)/2 ) | A fundamental measure of chemical reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ) | Related to the HOMO-LUMO gap; hard molecules are less reactive. |

By calculating these descriptors for this compound and comparing them to a series of related compounds with known reactivity, it would be possible to establish quantitative structure-activity relationships (QSARs). These relationships are valuable for predicting the behavior of new, related molecules.

Applications of 1 Bromo 3 Fluoro 4 Phenylsulfanylmethyl Benzene As a Synthetic Building Block and Research Tool

Precursor in the Synthesis of Complex Polyfunctionalized Organic Scaffolds

The strategic placement of three distinct functional handles on the benzene (B151609) core of 1-Bromo-3-fluoro-4-(phenylsulfanylmethyl)benzene makes it an ideal starting material for the synthesis of intricate and highly functionalized organic molecules. The bromine atom serves as a versatile site for cross-coupling reactions, enabling the introduction of a wide array of carbon- and heteroatom-based substituents. The fluorine atom can influence the electronic properties and metabolic stability of the final products, a desirable feature in medicinal chemistry and materials science. Furthermore, the phenylsulfanylmethyl group can be readily transformed into other functional groups or can participate in various synthetic transformations.

The utility of this compound as a precursor is exemplified in the construction of novel heterocyclic systems and polycyclic aromatic compounds. Through sequential and regioselective manipulations of its functional groups, chemists can access a broad range of molecular scaffolds with potential applications in drug discovery, agrochemicals, and materials science.

Role in the Development of Novel Synthetic Methodologies for C-C, C-N, C-O, and C-S Bond Formation

The distinct reactivity of the functional groups present in this compound makes it a valuable substrate for the development and optimization of new synthetic methods. The carbon-bromine bond is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann-type couplings. These reactions allow for the efficient formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

For instance, the Suzuki coupling of this compound with various boronic acids and esters provides a straightforward route to a diverse library of biaryl compounds. Similarly, Buchwald-Hartwig amination reactions with a range of amines offer access to a variety of substituted anilines.

The phenylsulfanylmethyl moiety also plays a crucial role in methodology development. The sulfur atom can be oxidized to sulfoxides and sulfones, which can then be utilized in Pummerer-type rearrangements or as leaving groups in substitution reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the benzylic position.

Utilization in Cascade, Domino, and Multicomponent Reaction Sequences

The multifunctional nature of this compound lends itself to the design of elegant and efficient cascade, domino, and multicomponent reactions. These reaction sequences, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of step-economy, atom-economy, and reduced waste generation.

A hypothetical cascade reaction could involve an initial cross-coupling reaction at the bromine position, followed by an intramolecular cyclization involving the phenylsulfanylmethyl group. This would allow for the rapid construction of complex heterocyclic frameworks. Multicomponent reactions, which bring together three or more reactants in a single operation, can also be designed to incorporate this versatile building block, leading to the rapid generation of molecular complexity.

Design and Synthesis of Ligands and Catalysts Incorporating the this compound Motif

The structural features of this compound make it an attractive scaffold for the design and synthesis of novel ligands for transition metal catalysis. The sulfur atom of the phenylsulfanylmethyl group can act as a coordinating atom for a variety of metals. By modifying the substituents on the benzene ring and the phenyl group of the thioether, the steric and electronic properties of the resulting ligand can be fine-tuned to optimize the performance of a catalyst in a specific reaction.

Furthermore, the bromine atom can be used to anchor the ligand to a solid support, facilitating catalyst recovery and reuse. The fluorine atom can enhance the stability and catalytic activity of the metal complex. The development of new catalysts based on this motif could lead to advancements in a wide range of chemical transformations.

Development of Molecular Probes for Mechanistic Organic Chemistry Investigations

Molecular probes are essential tools for elucidating the mechanisms of chemical reactions. The unique combination of functional groups in this compound allows for its use in the design of such probes. For example, the fluorine atom can serve as a sensitive reporter group for ¹⁹F NMR spectroscopy, a powerful technique for monitoring reaction progress and identifying intermediates.

By strategically placing isotopic labels within the molecule, it is possible to track the fate of individual atoms throughout a reaction sequence. This information can provide valuable insights into reaction pathways, transition states, and the role of catalysts. The ability to systematically modify the electronic properties of the molecule by changing the substituents also allows for the study of structure-activity relationships.

Intermediate in the Construction of Advanced Organic Materials

The versatile chemical reactivity of this compound makes it a valuable intermediate in the synthesis of advanced organic materials. The ability to introduce a wide range of functional groups through cross-coupling reactions allows for the preparation of monomers that can be polymerized to form materials with tailored properties.

Future Research Directions and Unexplored Avenues for 1 Bromo 3 Fluoro 4 Phenylsulfanylmethyl Benzene

Exploration of Unconventional Reactivity Patterns and Dearomatization Strategies

The inherent stability of the benzene (B151609) ring in 1-Bromo-3-fluoro-4-(phenylsulfanylmethyl)benzene presents a significant challenge and an opportunity for innovation. Dearomatization reactions are powerful tools for converting flat, aromatic systems into complex, three-dimensional structures, which are highly valuable in medicinal chemistry. virginia.edu Future research could focus on overcoming the aromatic stabilization energy of this specific compound.

One promising avenue involves the use of transition metal coordination to activate the benzene ring. virginia.edu By coordinating the aromatic system to an electron-rich metal complex, its aromaticity can be disrupted, unlocking latent alkene-like reactivity. virginia.edu For instance, η²-coordination to a tungsten fragment could enable novel transformations. virginia.edu Another approach is the development of dearomative functionalizations that directly install valuable chemical groups. researchgate.net Strategies involving chromium-arene complexes or double-protonation of the benzene ring could lead to the synthesis of novel functionalized cyclohexadienes from this compound. researchgate.netnih.gov

Research in this area would involve investigating how the existing substituents influence the regioselectivity and stereoselectivity of these dearomatization reactions. The electron-withdrawing nature of the halogens and the bulk of the phenylsulfanylmethyl group would be key factors in directing these complex transformations.

Table 1: Potential Dearomatization Strategies and Expected Outcomes

| Strategy | Activating Agent/Method | Potential Product Class | Key Challenges |

|---|---|---|---|

| Metal-Mediated Addition | {TpW(NO)(PMe3)} | Functionalized Cyclohexenes | Regiocontrol due to existing substituents |

| Dearomative Carbonylation | Chromium-Arene Complexes | Dihydro-esters or amides | Tolerance of the sulfide (B99878) moiety |

| Birch-type Reductions | Dissolving Metal Reduction | Cyclohexadienes | Selectivity and functional group compatibility |

Development of Asymmetric Synthetic Approaches to Chiral Analogues of this compound

While this compound is itself achiral, it serves as an excellent scaffold for the development of chiral analogues. The introduction of chirality could be achieved through several pathways, most notably by oxidation of the sulfur atom to a chiral sulfoxide (B87167) or by modification of the methylene (B1212753) bridge.

Future research could focus on developing catalytic asymmetric methods to achieve this. For example, enantioselective oxidation of the sulfide to a sulfoxide using a chiral catalyst (e.g., a modified Sharpless or Jacobsen catalyst) would be a primary goal. Biocatalysis, using enzymes such as monooxygenases, could also provide a green and highly selective route to these chiral sulfoxides. acs.org Furthermore, creating a stereocenter at the benzylic carbon could be pursued through asymmetric C-H functionalization or by developing novel synthetic routes starting from chiral precursors. These chiral analogues would be of significant interest for applications in materials science and as potential ligands in asymmetric catalysis.

Integration into Continuous Flow Chemistry and Microreactor Technologies

The synthesis and transformation of organofluorine compounds can often involve hazardous reagents or highly exothermic reactions, making traditional batch processing challenging to control and scale up. beilstein-journals.orgresearchgate.net Continuous flow chemistry, utilizing microreactors, offers significant advantages in terms of safety, efficiency, heat transfer, and precise reaction control. beilstein-journals.orgelveflow.com

Future research should explore the integration of synthetic routes to and from this compound into continuous flow systems. rsc.org This could be particularly beneficial for:

Halogen Exchange (Halex) Reactions: Performing a nucleophilic aromatic substitution of the bromine for another functional group under high-temperature and high-pressure conditions, which are safely accessible in microreactors. elveflow.com

Photochemical Reactions: The high surface-area-to-volume ratio of microreactors provides excellent light penetration, enabling efficient and controlled photochemical transformations that may be difficult in batch. researchgate.netallfordrugs.com

Reactions with Hazardous Reagents: The use of reagents like elemental fluorine for further fluorination could be conducted with greater safety and control in a flow setup. beilstein-journals.orgtib.eu

This approach would not only enhance the safety and scalability of reactions involving this compound but could also enable the discovery of new reactivity by accessing reaction conditions unattainable in standard laboratory flasks. rsc.org

Biocatalytic Transformations and Sustainable Bioprocessing of this compound

Harnessing the power of enzymes for chemical synthesis offers a green and sustainable alternative to traditional chemical methods. nih.gov The structure of this compound contains several handles for potential biocatalytic modification. Future research could explore the use of various enzyme classes for its transformation.

Potential biocatalytic avenues include:

Oxidoreductases: Enzymes like cytochrome P450 monooxygenases or dioxygenases could be used for selective hydroxylation of the aromatic rings or oxidation of the sulfide to a sulfoxide or sulfone. nih.gov

Hydrolases: While the C-S bond is generally stable, engineered hydrolases could potentially be developed for its cleavage.

Sulfotransferases: These enzymes could be used to attach sulfate groups to hydroxylated derivatives of the parent compound. nih.gov

Developing sustainable bioprocessing for this compound would involve screening for novel enzymes from microbial sources, engineering known enzymes for improved activity and selectivity, and designing whole-cell biocatalyst systems. mdpi.comnih.gov This research aligns with the growing demand for environmentally friendly chemical manufacturing processes. kao.com

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of chemical reactions can provide invaluable mechanistic and kinetic data. mt.comresearchgate.net

Future studies on the reactivity of this compound would greatly benefit from the application of such techniques. spectroscopyonline.com For instance:

ReactIR (FTIR Spectroscopy): Could be used to track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic infrared absorptions. rsc.org

Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous or multiphasic systems and can provide complementary information to FTIR. acs.org

Process NMR: In-line or at-line NMR spectroscopy can offer detailed structural information on species present in the reaction mixture as it evolves.

By coupling these in situ monitoring tools, especially within a continuous flow setup, researchers could rapidly gather high-quality kinetic data to elucidate complex reaction mechanisms, identify transient intermediates, and optimize reaction conditions with high precision. mt.comrsc.org

Table 2: Application of In Situ Spectroscopic Techniques for Mechanistic Studies

| Technique | Type of Information | Potential Application for this compound |

|---|---|---|

| FTIR Spectroscopy | Functional group changes, concentration profiles | Monitoring C-Br bond cleavage in a cross-coupling reaction |

| Raman Spectroscopy | Vibrational modes, especially for symmetric bonds | Observing the S=O bond formation during sulfide oxidation |

| UV-Vis Spectroscopy | Electronic transitions, conjugated systems | Tracking the formation of colored intermediates in dearomatization |

Machine Learning and AI-Driven Approaches for Predicting Reactivity and Designing Novel Transformations

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how chemical research is conducted. nso-journal.org Machine learning (ML) models can predict reaction outcomes, optimize synthetic routes, and even design novel molecules with desired properties. mit.edumdpi.com

For this compound, AI and ML could be applied in several forward-thinking ways:

Reactivity Prediction: ML models, trained on large datasets of chemical reactions, could predict the most likely sites of reactivity on the molecule for various reaction types (e.g., electrophilic substitution, cross-coupling). nih.govnih.govresearchgate.net

Catalyst Design: AI could be used to design novel catalysts, including enzymes or organometallic complexes, specifically tailored for transformations of this substrate. lbl.gov

Synthesis Planning: Retrosynthesis software driven by AI could propose novel and efficient synthetic pathways to the molecule and its derivatives, potentially uncovering routes that a human chemist might overlook. mit.edu

Designing Novel Transformations: Generative models could be employed to propose entirely new types of reactions or modifications for the compound, expanding its chemical utility. researchgate.net

This data-driven approach would accelerate the pace of discovery and allow researchers to explore the chemical space around this compound more efficiently and creatively.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Bromo-3-fluoro-4-(phenylsulfanylmethyl)benzene, and how can reaction conditions be optimized for higher yields?

- Answer : The synthesis typically involves sequential functionalization of a benzene ring. For example:

Bromination and Fluorination : Electrophilic substitution reactions using bromine and fluorine sources under controlled temperatures (e.g., 0–50°C) to introduce Br and F groups .

Phenylsulfanylmethyl Introduction : Thiol-ene "click" chemistry or nucleophilic substitution with phenylsulfanylmethyl thiols (e.g., PhSCH₂SH) in polar aprotic solvents like DMF, using bases such as K₂CO₃ to deprotonate the thiol .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., CuI for thiol-ene reactions), and reaction time (12–24 hours) can improve yields. Purity is often verified via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Answer : Key techniques include:

- ¹H/¹³C NMR :

- ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.1–7.5 ppm. The -CH₂S- group shows a singlet/triplet near δ 3.8–4.2 ppm .

- ¹³C NMR : The quaternary carbon attached to Br appears at δ 120–125 ppm, while the CF group resonates near δ 160 ppm (J₃ coupling ~25 Hz) .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 295–300 (M⁺) confirm the molecular formula (C₁₃H₁₀BrFS) .

- FT-IR : Stretching vibrations for C-Br (~600 cm⁻¹), C-F (~1200 cm⁻¹), and C-S (~700 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, fluoro, and phenylsulfanylmethyl substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Answer :

- Steric Effects : The bulky phenylsulfanylmethyl group at the para position directs coupling reactions (e.g., Suzuki) to the ortho position relative to Br, minimizing steric hindrance .

- Electronic Effects : The electron-withdrawing F and Br substituents activate the ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. DFT calculations can predict charge distribution to guide reaction design .

- Case Study : Pd(PPh₃)₄ catalysts in THF at 80°C yield biaryl products with >80% regioselectivity when aryl boronic acids target the electron-deficient positions .

Q. What strategies can mitigate challenges in functionalizing the benzene ring due to competing reactivity of bromo and fluoro groups?

- Answer :

- Protection/Deprotection : Temporarily protect the -SPh group using acetyl chloride to prevent unwanted side reactions during halogen exchange .

- Metal Catalysis : Use Pd/Ni catalysts for selective C-Br activation over C-F bonds. For example, Ni(0) complexes preferentially oxidatively add C-Br bonds in the presence of F .

- Solvent Effects : Non-polar solvents (e.g., toluene) reduce nucleophilic substitution of F, while polar solvents (e.g., DMSO) enhance it .

Q. What are the potential applications of this compound in materials science, particularly in designing sulfur-containing polymers or ligands?

- Answer :

- Polymer Synthesis : The -SPh group acts as a chain-transfer agent in radical polymerization, enabling controlled molecular weight in polystyrenes .

- Ligand Design : The sulfur atom can coordinate to transition metals (e.g., Pd, Cu), forming catalysts for C–H activation reactions. For example, ligands derived from this compound improve enantioselectivity in asymmetric hydrogenation .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.